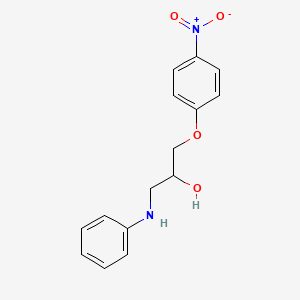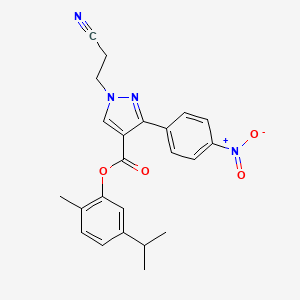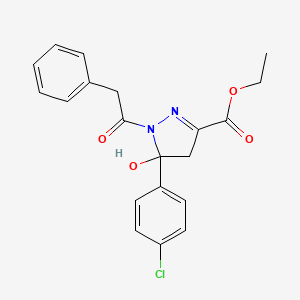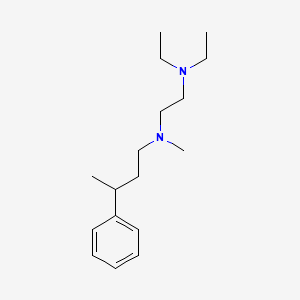
1-Anilino-3-(4-nitrophenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anilino-3-(4-nitrophenoxy)propan-2-ol is an organic compound characterized by the presence of an aniline group, a nitrophenoxy group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Anilino-3-(4-nitrophenoxy)propan-2-ol typically involves the reaction of aniline with 3-(4-nitrophenoxy)propan-2-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Anilino-3-(4-nitrophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-Anilino-3-(4-nitrophenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Anilino-3-(4-nitrophenoxy)propan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: Similar structure but with a morpholine group instead of an aniline group.
1-Amino-3-(4-nitrophenoxy)propan-2-ol: Contains an amino group instead of an aniline group.
Uniqueness: 1-Anilino-3-(4-nitrophenoxy)propan-2-ol is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where the aniline group plays a crucial role in the compound’s activity and interactions.
Propriétés
IUPAC Name |
1-anilino-3-(4-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-14(10-16-12-4-2-1-3-5-12)11-21-15-8-6-13(7-9-15)17(19)20/h1-9,14,16,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSMCWBQWSHBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-butoxy-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5025341.png)
![2-[3-[1-(Pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]-1,3-thiazole](/img/structure/B5025353.png)


![3-(2-thienyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5025366.png)
![2-[(2-bromo-4,5-dimethoxyphenyl)methyl-propylamino]ethanol](/img/structure/B5025370.png)

![3-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B5025376.png)


![N-(1-METHYLPIPERIDIN-4-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5025395.png)

![N-cyclopentyl-N'-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5025420.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5025439.png)
